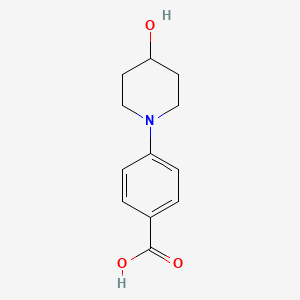

4-(4-Hydroxypiperidin-1-yl)benzoic acid

Description

4-(4-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional molecule that stands at the intersection of modern organic synthesis and the expanding field of functional materials chemistry. Its unique architecture, featuring a hydroxyl-substituted piperidine (B6355638) ring linked to a benzoic acid moiety, provides a versatile platform for constructing complex molecular structures and novel materials. In organic synthesis, this compound serves as a valuable building block. The presence of three distinct functional groups—a carboxylic acid, a tertiary amine, and a secondary alcohol—allows for selective chemical modifications and the introduction of diverse functionalities. This multi-handle nature is highly advantageous in the synthesis of pharmacologically active agents and other high-value organic compounds.

In the domain of functional materials, the structural rigidity and hydrogen bonding capabilities of this compound make it a compelling candidate for the design of supramolecular assemblies, metal-organic frameworks (MOFs), and polymers. researchgate.net The carboxylic acid group can coordinate with metal centers, while the hydroxyl and piperidine groups can engage in intricate hydrogen-bonding networks, directing the formation of ordered, high-dimensional structures with potential applications in catalysis, sensing, and gas storage.

Both piperidine and benzoic acid are considered "privileged scaffolds" in medicinal chemistry and organic synthesis, owing to their frequent appearance in a vast number of bioactive compounds and their synthetic versatility.

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of pharmaceuticals and natural products. nih.govijnrd.org Its conformational flexibility and ability to present substituents in well-defined spatial orientations are crucial for molecular recognition and binding to biological targets. The introduction of chiral piperidine scaffolds can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles of drug candidates. researchgate.netthieme-connect.com Synthetic methodologies to access and functionalize piperidine rings are a mature yet continuously evolving area of chemical research. nih.gov

The benzoic acid scaffold is a fundamental building block in organic chemistry. preprints.orgresearchgate.net The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, and other derivatives, providing access to a wide range of compounds. annexechem.com Furthermore, the aromatic ring can be functionalized through various substitution reactions, allowing for the fine-tuning of electronic and steric properties. acs.org This scaffold is integral to numerous synthetic bioactive molecules and is a key component in the production of dyes, fragrances, and polymers. annexechem.comnih.gov The combination of these two powerful scaffolds in this compound creates a molecule with significant potential for the development of novel chemical entities.

Table 1: Physicochemical Properties of this compound and Related Scaffolds

| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₂H₁₅NO₃ | 221.25 | Bifunctional: Carboxylic acid, tertiary amine, secondary alcohol. |

| Piperidine | C₅H₁₁N | 85.15 | Saturated N-heterocycle, common in pharmaceuticals. ijnrd.org |

| Benzoic Acid | C₇H₆O₂ | 122.12 | Aromatic carboxylic acid, versatile synthetic building block. preprints.org |

| 4-(4-Methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.27 | Structurally related compound with a piperazine (B1678402) ring. nih.gov |

The field of organic synthesis is experiencing a significant trend towards the creation of multifunctional compounds. cas.orgmdpi.comresearchgate.net This trajectory is driven by the demand for molecules with precisely engineered properties for advanced applications in medicine, materials science, and technology. Key research directions include:

Green and Sustainable Chemistry: A major focus is on developing environmentally benign and efficient synthetic methods. researchgate.netchemmethod.com This involves the use of renewable starting materials, minimizing waste, and employing greener solvents and catalysts, such as in microwave-assisted synthesis. chemmethod.comchemmethod.com

Development of "Building Blocks": There is a strong emphasis on designing and synthesizing versatile molecular building blocks that possess multiple reactive sites. mdpi.com These scaffolds, like this compound, enable the efficient, modular assembly of complex target molecules, a concept central to combinatorial chemistry and drug discovery.

Advanced Materials: Multifunctional organic molecules are being increasingly used to construct sophisticated materials. researchgate.net This includes the development of polymers with tailored properties, porous crystalline materials like MOFs for gas separation, and molecules for applications in electronics and photonics. researchgate.netnbinno.com

Photocatalysis and Enzyme Catalysis: Emerging trends highlight the use of light (photocatalysis) and enzymes (biocatalysis) to drive chemical reactions with high selectivity and efficiency under mild conditions. cas.orgacs.org

A thorough investigation of this compound is warranted to fully unlock its synthetic and materials science potential. The primary objectives of such a study would be:

Synthetic Elucidation: To develop and optimize efficient, scalable, and sustainable synthetic routes to the compound and its derivatives. This includes exploring novel catalytic methods and reaction conditions.

Chemical Reactivity Mapping: To systematically explore the selective functionalization of its carboxylic acid, hydroxyl group, and the piperidine ring. This would establish its utility as a versatile building block for creating libraries of diverse compounds.

Physicochemical Characterization: To perform in-depth analysis of its structural, thermal, and electronic properties using techniques such as X-ray crystallography, spectroscopy (NMR, IR), and thermal analysis.

Materials Science Applications: To investigate its potential as a ligand for the synthesis of new coordination polymers and MOFs. This would involve studying its self-assembly behavior and its coordination chemistry with various metal ions, followed by characterizing the properties of the resulting materials.

By achieving these objectives, a comprehensive understanding of this compound can be established, paving the way for its application in the rational design of new drugs, functional materials, and advanced chemical technologies.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-5-7-13(8-6-11)10-3-1-9(2-4-10)12(15)16/h1-4,11,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZFHKZWXOEDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279373 | |

| Record name | 4-(4-Hydroxy-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281234-93-3 | |

| Record name | 4-(4-Hydroxy-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281234-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxy-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Historical and Current Synthetic Approaches to Substituted Benzoic Acids and Piperidines

The synthesis of substituted benzoic acids has historically relied on foundational reactions such as the Friedel-Crafts acylation of an aromatic ring followed by oxidation of the resulting ketone. Another classical route involves the oxidation of alkyl chains on a substituted benzene (B151609) ring, for instance, using potassium permanganate (B83412) to convert a toluene (B28343) derivative into a benzoic acid. youtube.com Modern approaches have expanded this toolbox significantly, incorporating powerful transition-metal-catalyzed cross-coupling reactions to construct the benzoic acid scaffold with high precision and functional group tolerance.

Similarly, the synthesis of N-aryl piperidines has evolved from harsher, classical methods to more refined catalytic processes. The Ullmann condensation, developed in the early 20th century, represents a cornerstone copper-mediated method for forming aryl C-N bonds, though it traditionally requires high temperatures and stoichiometric amounts of copper. researchgate.netnih.gov The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized the synthesis of aryl amines, including N-aryl piperidines. wikipedia.orgwiley.com This reaction allows for the coupling of a wide array of amines with aryl halides under significantly milder conditions and with greater functional group compatibility than previous methods. wikipedia.org More recent strategies even employ novel ring-opening and ring-closing sequences to generate diverse N-arylpiperidine derivatives from pyridine (B92270) precursors. mdpi.com

Targeted Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzoic Acid

The targeted synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the piperidine (B6355638) nitrogen and the C4 position of a benzoic acid derivative. The principal strategies employed are direct N-arylation via metal catalysis and nucleophilic aromatic substitution.

Direct N-Arylation Strategies

Direct N-arylation is the most prominent and versatile approach for synthesizing the target compound. It typically involves the reaction of 4-hydroxypiperidine (B117109) with a 4-halobenzoic acid (or its corresponding ester) in the presence of a metal catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for this transformation. wikipedia.org The reaction couples 4-hydroxypiperidine with an aryl halide, such as 4-bromobenzoic acid or 4-fluorobenzoic acid. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl piperidine product and regenerate the catalyst. nih.gov The choice of phosphine (B1218219) ligand is critical for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wiley.com

Ullmann Condensation: This copper-catalyzed C-N cross-coupling reaction is an alternative to the palladium-based methods. researchgate.net The traditional Ullmann reaction requires harsh conditions, such as high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 200°C with stoichiometric copper. researchgate.net Modern protocols have improved upon these conditions through the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands, such as diamines or acylhydrazides, which facilitate the reaction at lower temperatures and with catalytic amounts of copper. researchgate.netnih.gov The reaction proceeds by coupling 4-hydroxypiperidine with a 4-halobenzoic acid, typically an iodide or bromide, activated by the electron-withdrawing carboxylic acid group. researchgate.net

| Method | Catalyst System | Typical Substrates | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor, Phosphine Ligand (e.g., BINAP, DPPF) | 4-Bromo/Chloro/Iodo/Triflate Benzoic Acid + 4-Hydroxypiperidine | Base (e.g., NaOtBu, Cs2CO3), Anhydrous Solvent (e.g., Toluene, Dioxane), 80-120°C | High yields, broad substrate scope, mild conditions, high functional group tolerance. wikipedia.org | Cost of palladium and ligands, sensitivity to air and moisture. nih.gov |

| Ullmann Condensation | Cu Powder or Cu(I) Salt (e.g., CuI), often with a Ligand | 4-Iodo/Bromo Benzoic Acid + 4-Hydroxypiperidine | Base (e.g., K2CO3, Cs2CO3), Polar Aprotic Solvent (e.g., DMF, NMP), 120-210°C | Lower cost of copper catalyst compared to palladium. researchgate.net | Harsh reaction conditions (high temp), limited substrate scope, often requires stoichiometric copper. researchgate.netnih.gov |

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct, metal-free route to the target molecule. This pathway requires an aryl ring that is sufficiently electron-deficient to be susceptible to attack by a nucleophile like 4-hydroxypiperidine.

The reaction proceeds by the addition of 4-hydroxypiperidine to a 4-halobenzoic acid, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the halide leaving group re-aromatizes the ring to yield the final product. For this reaction to be effective, two conditions must be met: the presence of a strong electron-withdrawing group (like the carboxylic acid) positioned ortho or para to the leaving group, and a good leaving group. Fluorine is an excellent leaving group for SNAr reactions due to the high electronegativity of the C-F bond, which facilitates the initial nucleophilic attack. researchgate.net Therefore, the reaction of 4-fluorobenzoic acid with 4-hydroxypiperidine in a polar aprotic solvent like DMSO or DMF at elevated temperatures is a viable synthetic pathway. youtube.comwikipedia.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.org Prominent examples include the Ugi and Passerini reactions. organic-chemistry.orgnih.gov

The Ugi four-component reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. organic-chemistry.orgresearchgate.net The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org A direct, one-pot synthesis of this compound using these classical MCRs is not straightforward, as their product scaffolds are structurally distinct from the target N-aryl benzoic acid. While MCRs are known to produce complex piperidine scaffolds, a specific MCR that directly yields this compound is not prominently documented in the literature. researchgate.netnumberanalytics.com The application of MCRs to this target would likely involve a multi-step sequence where a key intermediate, rather than the final product, is assembled via an MCR.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. A key focus area is the strategic selection and minimization of solvents, which often constitute the largest mass component of a reaction.

Solvent Selection and Minimization

Several pharmaceutical companies and academic institutions have developed solvent selection guides that rank common solvents based on health, safety, and environmental criteria. numberanalytics.com These guides categorize solvents into tiers such as "Preferred," "Usable," and "Undesirable."

| Category | Example Solvents | Rationale |

|---|---|---|

| Preferred | Water, Ethanol, Isopropanol, Ethyl Acetate, Heptane | Low toxicity, biodegradable, derived from renewable sources (for alcohols), low environmental impact. numberanalytics.com |

| Usable | Toluene, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Useful properties but with some health or environmental concerns that require careful management. numberanalytics.com |

| Undesirable/Hazardous | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (B109758) (DCM), Benzene, Dioxane | High toxicity (carcinogenic, mutagenic, or reprotoxic), significant environmental hazards, difficult to recycle. numberanalytics.com |

When evaluating the synthetic routes to this compound, the choice of solvent has a significant impact on the "greenness" of the process. Buchwald-Hartwig reactions often use "Usable" solvents like toluene or THF. wikipedia.org In contrast, traditional Ullmann and SNAr reactions frequently employ "Undesirable" polar aprotic solvents like DMF, NMP, or DMSO due to their ability to solvate the reactants and facilitate the reaction. researchgate.netyoutube.com A key goal in route optimization is to either replace these hazardous solvents with greener alternatives or to develop catalytic systems that can function effectively in preferred solvents, even if this requires adjusting reaction parameters. The ultimate aim is to minimize solvent use altogether, potentially through solvent-free (neat) reaction conditions, which significantly reduces waste and environmental impact.

Catalyst Efficiency and Recyclability

The formation of the C-N bond between the piperidine ring and the benzoic acid moiety is central to the synthesis of this compound. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (using palladium catalysts) or the Ullmann condensation (using copper catalysts). The efficiency of these catalysts is paramount for a viable synthetic process.

Catalyst efficiency is measured by metrics like turnover number (TON), which indicates the number of substrate molecules converted per catalyst molecule, and turnover frequency (TOF), the rate of these conversions. For the synthesis of N-arylpiperidines, palladium-based systems often exhibit high TOF, allowing for low catalyst loadings (measured in mol%). However, the cost and potential toxicity of palladium drive research into more economical and benign alternatives like copper.

Recyclability is a critical factor for both economic and environmental sustainability. Homogeneous catalysts, while often highly active, are difficult to separate from the reaction mixture. To address this, heterogeneous catalysts or systems that facilitate catalyst recovery have been developed. For instance, supporting palladium on materials like silk fibroin (Pd/SF) allows for easy filtration and reuse of the catalyst without a significant loss of activity. researchgate.net Similarly, developing protocols that use water as a solvent can enable the recycling of the aqueous catalyst-containing medium. nih.gov

Interactive Table 1: Comparison of Catalytic Systems for N-Arylation Reactions This table presents typical data for related N-arylation reactions to illustrate performance metrics.

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Recyclability |

| Pd₂(dba)₃ | BINAP | Toluene | 100 | >95 | 0.5 - 1.0 | Difficult |

| CuI | 1,10-Phenanthroline | DMF | 110 | 80 - 90 | 5 - 10 | Difficult |

| Pd/C | None | THF | 50 | ~75 | 5% w/w | High (Filtration) |

| Cu Salt / Diamine | N/A (Diamine is Ligand) | Water | 100 | >90 | 5 | Moderate (Aqueous phase reuse) nih.gov |

| Pd/SF (Silk Fibroin) | None | Water/Ethanol | 80 | >95 | 0.38 | High (Filtration) researchgate.net |

Note: Data is illustrative of N-arylation reactions and not exclusively for the title compound.

Atom Economy and Process Intensification

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. The typical synthesis of this compound from 4-fluorobenzoic acid and 4-hydroxypiperidine produces hydrogen fluoride (B91410) (HF) as a byproduct, which lowers the theoretical atom economy.

Process intensification aims to create dramatically smaller, safer, and more energy-efficient chemical processes. mdpi.com This can be achieved through several methods:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can drastically reduce reaction times from hours to minutes. chemmethod.comchemmethod.com This is due to efficient and rapid heating of the reaction mixture, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. chemmethod.comnih.gov

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF or NMP with more environmentally friendly options, or even water, improves the sustainability profile of the synthesis. nih.govrsc.org

Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), which maximizes atom economy and simplifies purification by eliminating the need to remove large volumes of solvent. mdpi.com

Interactive Table 2: Comparison of Conventional vs. Intensified Synthesis Methods

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |

| Reaction Time | 3 - 12 hours chemmethod.com | 3 - 10 minutes chemmethod.com |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Solvent Volume | High | Often reduced or eliminated |

| Typical Yield | Good to Excellent | Often improved chemmethod.com |

| Process Control | Standard | Precise temperature control |

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces significant challenges that must be addressed through careful reaction engineering and process design.

Reaction Engineering Aspects

When scaling up the synthesis of this compound, several reaction engineering factors are critical:

Heat Transfer: N-arylation reactions can be exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients, the formation of impurities, or even dangerous thermal runaway. The use of jacketed reactors with precise internal temperature monitoring and efficient heat-exchange fluids is essential for maintaining control. youtube.com

Mass Transfer and Mixing: Ensuring that reactants and catalysts are intimately mixed is crucial for achieving consistent reaction rates and yields. Inadequate stirring in large vessels can create localized "hot spots" or areas of low reactant concentration, negatively impacting the process. The geometry of the reactor and the type of impeller must be optimized for the specific reaction mixture. youtube.com

By-product and Catalyst Management: On a large scale, the handling and disposal of by-products (e.g., salts from the base used in the coupling reaction) and the efficient removal or recovery of the catalyst become major operational and cost factors. The choice of work-up and purification procedures (e.g., crystallization vs. chromatography) must be scalable and economical.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful technology for scaling up pharmaceutical ingredient synthesis, offering solutions to many of the problems faced in large-batch reactors. purdue.edunih.gov Adapting the synthesis of this compound to a flow system offers numerous advantages:

Enhanced Safety: Reactions are conducted in small-volume tubes or microreactors, minimizing the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for superior control over temperature, preventing exotherms. nih.gov

Improved Efficiency and Consistency: Precise control over parameters like residence time, temperature, and stoichiometry leads to highly reproducible results and can improve yields and purity.

Facilitated Catalyst Use: Heterogeneous or immobilized catalysts can be packed into a column (a packed-bed reactor), allowing the reaction stream to flow through. This simplifies product isolation, as no filtration is needed, and allows for continuous, long-term use of the catalyst, maximizing its lifetime and value.

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates. allfordrugs.com For example, the N-arylation could be followed immediately by an in-line extraction or crystallization to yield the pure product in a single, streamlined operation. purdue.edu

A hypothetical flow synthesis could involve pumping a solution of 4-fluorobenzoic acid, 4-hydroxypiperidine, and a base through a heated packed-bed reactor containing an immobilized palladium catalyst, followed by an in-line purification module.

Interactive Table 3: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Setting | Rationale |

| Reactor Type | Packed-Bed Reactor with Immobilized Catalyst | Enables easy catalyst reuse and product separation. |

| Residence Time | 5 - 20 minutes | Drastically shorter than batch, increasing throughput. |

| Temperature | 100 - 150 °C | Higher temperatures are safely achievable in flow. |

| Pressure | 5 - 10 bar | Allows solvents to be heated above their boiling points. |

| Throughput | 0.1 - 1.0 kg/hour | Scalable by running longer or using parallel reactors. |

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific, experimentally verified NMR data for 4-(4-Hydroxypiperidin-1-yl)benzoic acid is not extensively available in peer-reviewed literature, the expected spectral features can be predicted based on the known chemical shifts of its constituent structural motifs.

Proton (¹H) NMR Spectroscopy would provide a map of all hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic, piperidinyl, and hydroxyl protons. The para-substitution on the benzene (B151609) ring simplifies the aromatic region into two mutually coupled doublets. The piperidine (B6355638) ring presents a more complex system of signals, while the exchangeable protons of the hydroxyl and carboxylic acid groups would typically appear as broad singlets.

Table 1: Predicted ¹H NMR Assignments for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | H-OOC |

| Aromatic | ~7.8 - 8.0 | Doublet | 2 x Ar-H (ortho to -COOH) |

| Aromatic | ~6.8 - 7.0 | Doublet | 2 x Ar-H (ortho to -N) |

| Piperidine | ~3.8 - 4.2 | Multiplet | 1 x CH-OH |

| Piperidine | ~3.6 - 3.9 | Multiplet | 2 x N-CH₂ (equatorial) |

| Piperidine | ~3.0 - 3.3 | Multiplet | 2 x N-CH₂ (axial) |

| Piperidine | ~1.9 - 2.1 | Multiplet | 2 x CH₂ (equatorial) |

| Piperidine | ~1.5 - 1.7 | Multiplet | 2 x CH₂ (axial) |

| Hydroxyl (-OH) | ~1.5 - 4.0 | Broad Singlet | H-O-C |

Note: Specific chemical shift values are predictive and can vary based on solvent and experimental conditions. Data is not from direct experimental measurement of the specified compound.

Carbon-13 (¹³C) NMR Spectroscopy complements the proton NMR data by identifying all unique carbon environments within the molecule. Due to the molecular symmetry, eight distinct signals are anticipated: four for the aromatic ring carbons and four for the piperidine and carboxyl carbons.

Table 2: Predicted ¹³C NMR Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| Carbonyl | ~165 - 175 | C=O |

| Aromatic | ~150 - 155 | C-N |

| Aromatic | ~130 - 135 | C-H (ortho to -COOH) |

| Aromatic | ~120 - 125 | C-COOH |

| Aromatic | ~113 - 118 | C-H (ortho to -N) |

| Piperidine | ~65 - 70 | C-OH |

| Piperidine | ~45 - 55 | C-N |

| Piperidine | ~30 - 35 | C-C-OH |

Note: Specific chemical shift values are predictive and can vary based on solvent and experimental conditions. Data is not from direct experimental measurement of the specified compound.

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively connect the protons on adjacent carbons within the piperidine ring and confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton with its directly attached carbon, HSQC provides an unambiguous link between the ¹H and ¹³C spectra. This is essential for assigning the specific carbon signals for each C-H bond in the piperidine and aromatic systems.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) couplings between protons and carbons. It is critical for identifying the connectivity across quaternary (non-protonated) carbons. Key correlations would include the link from the piperidine protons adjacent to the nitrogen (N-CH₂) to the aromatic carbon attached to the nitrogen (C-N), and from the aromatic protons to the carboxylic carbon (C=O), thus confirming the assembly of the entire molecular scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the axial or equatorial orientation of substituents on the 4-hydroxypiperidine (B117109) ring.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) analyzes materials in their solid form. This technique is invaluable for studying materials that are insoluble or for investigating properties unique to the solid state, such as polymorphism (the existence of multiple crystalline forms). nih.govresearchgate.net Different crystal packing arrangements or the presence of an amorphous (non-crystalline) state would result in distinct ¹³C chemical shifts and peak shapes, providing insight into the macroscopic properties of the solid material. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making it an excellent tool for functional group identification and for studying intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by a molecule, exciting its vibrational modes. The resulting spectrum serves as a molecular "fingerprint." For this compound, the key functional groups give rise to characteristic absorption bands. A crucial aspect revealed by FT-IR is the nature of hydrogen bonding, which significantly influences the position and shape of the O-H and C=O stretching bands. rsc.orgresearchgate.net In the solid state, the carboxylic acid is expected to form strong hydrogen-bonded dimers, leading to a very broad O-H absorption and a shift of the C=O frequency to a lower wavenumber compared to a free acid. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H | Stretch (Carboxylic acid dimer) | Strong, Very Broad |

| 3600 - 3200 | O-H | Stretch (Alcohol, H-bonded) | Medium, Broad |

| 3100 - 3000 | C-H | Stretch (Aromatic) | Medium |

| 3000 - 2850 | C-H | Stretch (Aliphatic) | Medium |

| 1710 - 1680 | C=O | Stretch (Carboxylic acid dimer) | Strong, Sharp |

| 1610 - 1580 | C=C | Stretch (Aromatic ring) | Medium-Strong |

| 1520 - 1480 | C=C | Stretch (Aromatic ring) | Medium-Strong |

| 1350 - 1250 | C-N | Stretch (Aryl-Alkyl Amine) | Medium |

| 1320 - 1210 | C-O | Stretch (Carboxylic acid) | Strong |

| 1260 - 1000 | C-O | Stretch (Alcohol) | Strong |

Note: Frequencies are typical ranges and can shift based on the specific molecular environment and intermolecular interactions.

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations, especially the symmetric "breathing" mode, typically produce strong signals in the Raman spectrum. While the C=O and O-H stretches are also visible, they are often less intense than in the corresponding IR spectrum.

A unique advantage of Raman spectroscopy is its ability to probe low-frequency vibrations (below 200 cm⁻¹). These vibrations correspond to lattice modes (phonons), which are collective motions of entire molecules within the crystal lattice. researchgate.net The analysis of these lattice modes provides valuable information about crystal packing, symmetry, and the strength of intermolecular forces, making it a powerful tool for characterizing the crystalline state of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C12H15NO3, the theoretical monoisotopic mass can be calculated with high precision.

Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, as it typically generates the protonated molecule, [M+H]+, or the deprotonated molecule, [M-H]-, with minimal initial fragmentation. In positive ion mode, the expected molecular ion would be [C12H16NO3]+, while in negative ion mode, it would be [C12H14NO3]-. The exact mass measurement by HRMS would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Values for this compound

| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C12H15NO3 | 221.1052 |

| [M+H]+ | C12H16NO3+ | 222.1125 |

| [M-H]- | C12H14NO3- | 220.0979 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]+ or [M-H]- ion) to generate a spectrum of product ions. The resulting fragmentation pattern provides a virtual roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

In negative ion mode, a characteristic fragmentation of benzoic acid derivatives is the loss of carbon dioxide (CO2), a neutral loss of 44 Da. researchgate.net This decarboxylation is a common and often dominant fragmentation pathway for deprotonated benzoic acids. rsc.org

In positive ion mode, fragmentation would likely involve the piperidine ring and the link to the aromatic system. Plausible fragmentation pathways for the [M+H]+ ion include:

Loss of Water (H2O): The hydroxyl group on the piperidine ring can be readily eliminated as a neutral water molecule (18 Da).

Cleavage of the Piperidine Ring: The saturated heterocyclic ring can undergo cleavage, leading to a variety of fragment ions.

Decarboxylation: Loss of the carboxyl group, often as CO and H2O, can also occur.

A proposed fragmentation scheme, based on general principles, would involve initial loss of water from the piperidinyl moiety, followed by cleavages within the ring structure or loss of the entire substituent from the benzoic acid core. The analysis of these fragmentation patterns is critical for confirming the connectivity of the molecule. nih.govresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing unequivocal proof of its molecular conformation and insights into intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, provides strong predictive power for its molecular geometry. It is expected that the piperidine ring would adopt a stable chair conformation. The benzoic acid moiety would likely be nearly planar, although the carboxyl group may be slightly twisted out of the plane of the benzene ring due to steric interactions with the bulky piperidine substituent.

Table 2: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pca21 |

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal packing of this compound would be dominated by a network of strong intermolecular hydrogen bonds. The molecule possesses both a hydrogen bond donor (the carboxylic acid's -OH and the piperidine's -OH) and multiple hydrogen bond acceptors (the carboxylic acid's carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen).

Key predicted interactions include:

Carboxylic Acid Dimerization: A highly probable and stable motif is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This is a classic interaction observed in the vast majority of benzoic acid crystal structures. chemscene.comresearchgate.net

Hydroxyl Group Interactions: The hydroxyl group on the piperidine ring can act as both a hydrogen bond donor and acceptor, potentially forming chains of molecules linked by O-H···O interactions or participating in a more complex 3D network.

Acid-Hydroxyl/Amine Hydrogen Bonds: Hydrogen bonds could also form between the carboxylic acid group of one molecule and the hydroxyl group or even the piperidine nitrogen of a neighboring molecule, leading to varied supramolecular assemblies. rsc.orgresearchgate.net

π-Stacking: The aromatic benzene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would likely be offset, rather than face-to-face, to minimize electrostatic repulsion.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. docbrown.info Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and exhibit different physical properties.

The conformational flexibility of the piperidine ring and the potential for various hydrogen-bonding synthons (e.g., acid-acid dimers vs. acid-hydroxyl chains) make polymorphism a distinct possibility for this compound. researchgate.net For example, one polymorph might be dominated by the classic carboxylic acid dimer motif, while another might feature a catemer chain where the acid and hydroxyl groups of adjacent molecules link head-to-tail. nist.gov The existence of different polymorphs can be investigated by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Computational and Theoretical Investigations of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of 4-(4-hydroxypiperidin-1-yl)benzoic acid. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), are commonly employed for this purpose. mdpi.com

The conformational landscape of this molecule is primarily defined by the orientation of the 4-hydroxypiperidinyl group relative to the benzoic acid moiety and the conformation of the piperidine (B6355638) ring itself. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. Within this chair form, the hydroxyl group at the C4 position can exist in either an axial or equatorial position, leading to two distinct low-energy conformers. The relative energies of these conformers can be calculated to determine the most probable structure. The planarity between the phenyl ring and the carboxylic acid group is also a key structural parameter.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures calculated with DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-N(piperidine) | ~1.38 Å |

| Bond Length | C(carboxyl)-O(hydroxyl) | ~1.35 Å |

| Bond Length | C(carboxyl)=O | ~1.22 Å |

| Bond Angle | C-N-C (piperidine) | ~112° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For aromatic carboxylic acids and piperidine-containing compounds, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is typically centered on the benzoic acid moiety, particularly the carbonyl group.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of varying electrostatic potential. For this compound, negative potential (typically colored red or yellow) is expected around the oxygen atoms of the carboxylic acid and the hydroxyl group, as well as the nitrogen atom of the piperidine ring, indicating these are sites susceptible to electrophilic attack. nih.gov Positive potential (colored blue) is generally found around the hydrogen atoms, especially the acidic proton of the carboxyl group and the hydroxyl proton, highlighting them as sites for nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This data is illustrative and based on DFT calculations for similar molecules.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -2.0 to -1.5 eV |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized geometry of the molecule. These calculations predict the frequencies of fundamental vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. DFT calculations are known to provide reliable vibrational frequencies, although a scaling factor is often applied to correct for anharmonicity and basis set deficiencies. researchgate.net

Key vibrational modes for this compound would include the O-H stretching of the carboxylic acid and the hydroxyl group, the C=O stretching of the carboxyl group, C-N stretching of the piperidine ring, and various aromatic C-H and C-C stretching and bending vibrations. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is a common approach for this. Predicted chemical shifts are compared to a reference standard (e.g., tetramethylsilane) to provide theoretical spectra. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet |

| Aromatic Protons (ortho to -COOH) | 7.9 - 8.1 | Doublet |

| Aromatic Protons (ortho to -N) | 6.8 - 7.0 | Doublet |

| Piperidine Proton (-CH-OH) | 3.8 - 4.2 | Multiplet |

Table 4: Predicted Key IR Frequencies for this compound (Illustrative) Note: This data is illustrative and based on characteristic IR absorption ranges.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) |

| O-H Stretch (Hydroxyl) | 3200 - 3550 |

| C=O Stretch (Carboxyl) | 1680 - 1710 |

| C-N Stretch | 1180 - 1250 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

Conformational Dynamics in Solution and Solid State

MD simulations of this compound can be performed in both a simulated solvent environment (e.g., water) and in a crystalline or amorphous solid state. In solution, these simulations can reveal the flexibility of the molecule, including the rotation around the C(phenyl)-N bond and the puckering of the piperidine ring. The simulations can also shed light on the solvent's effect on conformational preferences and the dynamics of hydrogen bonding between the solute and solvent molecules. nih.gov

In the solid state, MD simulations can be used to understand crystal packing forces, phase transitions, and the extent of molecular motion within the lattice. For instance, simulations can show how intermolecular hydrogen bonds between the carboxylic acid and hydroxyl groups influence the crystal structure and its stability. researchgate.net The root-mean-square deviation (RMSD) of atomic positions over time is often calculated to assess the stability of the system and the flexibility of different parts of the molecule. nih.gov

Intermolecular Interaction Dynamics

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing, solvation, and interactions with biological macromolecules. Molecular dynamics (MD) simulations are a powerful computational tool used to model these interactions over time, providing insights into the dynamic nature of the molecular system.

In a typical MD simulation of this compound, a system is constructed by placing numerous molecules in a simulation box, often with a solvent like water to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecules interact and arrange themselves.

The key intermolecular interactions involving this compound are expected to be hydrogen bonds. The carboxylic acid group (-COOH), the hydroxyl group (-OH) on the piperidine ring, and the tertiary amine of the piperidine ring can all participate in hydrogen bonding, acting as both donors and acceptors. For instance, the hydroxyl group can donate a hydrogen atom to an oxygen atom of a neighboring molecule's carboxylic acid group. Similarly, the carboxylic acid proton can be donated to the nitrogen of the piperidine ring or the oxygen of the hydroxyl group of another molecule.

Analysis of MD simulation trajectories can quantify these interactions. For example, the radial distribution function (RDF) can be calculated to determine the probability of finding one atom at a certain distance from another. Peaks in the RDF can indicate stable interactions like hydrogen bonds. The number and lifetime of hydrogen bonds can also be monitored throughout the simulation to understand the stability of these interactions. Such analyses provide a detailed picture of the intermolecular hydrogen bond network, which is fundamental to the material properties of this compound. Molecular dynamics simulations can also indicate that electrostatic energies are a primary driver for ligand-protein interactions. nih.gov

Theoretical Studies of Reactivity and Stability

Theoretical studies, particularly those employing quantum mechanical calculations, provide fundamental insights into the electronic structure, reactivity, and stability of this compound. These methods allow for the investigation of properties that are difficult to measure experimentally.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's atoms reveals these reactive centers.

HOMO: The HOMO is expected to be localized on the electron-rich regions of the molecule. For this compound, these would likely be the piperidine nitrogen and the oxygen atoms of the hydroxyl and carboxyl groups, as well as the π-system of the benzene (B151609) ring. The specific location of the highest density of the HOMO will indicate the primary site for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient parts of the molecule. In this case, the LUMO is likely to be concentrated on the carboxylic acid group and the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing carboxylic acid group. These areas would be the most susceptible to nucleophilic attack.

The following table illustrates the type of data that would be obtained from an FMO analysis of this compound, calculated using a method like Density Functional Theory (DFT).

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.5 | Piperidine Nitrogen, Benzene Ring π-system |

| LUMO | -1.2 | Carboxylic Acid Carbon, Benzene Ring π*-system |

| HOMO-LUMO Gap | 5.3 | - |

Note: The values presented in this table are illustrative and represent typical results from such a calculation. They are not based on actual experimental or computational data for this specific molecule.

The protonation and deprotonation of this compound are fundamental to its acid-base properties and its behavior in different pH environments. Computational methods can be used to map the energy landscape of these processes, providing insights into the most likely sites of proton gain and loss and the associated energy changes.

The molecule has three key sites that can participate in protonation/deprotonation:

Carboxylic acid group (-COOH): This is the most acidic site and will be the first to deprotonate as the pH increases, forming a carboxylate anion (-COO⁻).

Piperidine nitrogen: This tertiary amine is basic and can be protonated at low pH to form a piperidinium (B107235) cation.

Hydroxyl group (-OH): This is the least acidic of the protonated groups and will only deprotonate at very high pH.

Theoretical calculations can determine the proton affinity (PA) and acidity (pKa) of these sites. The proton affinity measures the energy released upon protonation in the gas phase, while pKa values quantify the acidity in a solvent. By calculating the energies of the different protonation states (neutral, cationic, anionic, zwitterionic), an energy landscape can be constructed.

For instance, a study on similar compounds, 4-(1H-triazol-1-yl)benzoic acid hybrids, utilized DFT to calculate parameters like Proton Dissociation Enthalpy (PDE) to determine the most favorable deprotonation sites. mdpi.com A similar approach for this compound would involve calculating the energies of the molecule after removing a proton from either the carboxylic acid or the hydroxyl group. The site with the lower energy requirement for proton removal would be the more acidic site.

The following table provides an example of the kind of data that could be generated to understand the deprotonation energies.

| Deprotonation Site | Calculated Gas-Phase Acidity (kcal/mol) | Calculated pKa (in water) |

| Carboxylic Acid -OH | 330 | 4.5 |

| Piperidine -OH | 370 | 15.0 |

Note: The values in this table are hypothetical and serve to illustrate the expected relative acidities. They are not derived from specific calculations on this compound.

These computational investigations provide a molecular-level understanding of the chemical properties of this compound, which is invaluable for predicting its behavior in various chemical and biological systems.

Reactivity Profiles and Mechanistic Studies of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group attached to the phenyl ring is a primary site for various chemical modifications, including the formation of esters and amides, decarboxylation, and salt or co-crystal formation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-(4-hydroxypiperidin-1-yl)benzoic acid can be readily converted to its corresponding esters and amides through various synthetic methodologies. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.

Esterification: The formation of an ester from a carboxylic acid typically involves reaction with an alcohol under acidic conditions or the use of a coupling agent. iajpr.com For instance, the esterification of benzoic acid derivatives can be achieved by reacting the acid with an alcohol in the presence of a catalyst. iajpr.com Common methods include Fischer-Speier esterification, which uses an excess of alcohol and a strong acid catalyst, or procedures involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These methods are applicable for converting this compound to its various ester derivatives.

Amidation: The synthesis of amides from this benzoic acid derivative is crucial for creating compounds with potential pharmacological activity. Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents are widely used to facilitate the direct reaction between the carboxylic acid and an amine. luxembourg-bio.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) can activate the carboxyl group, enabling its efficient reaction with a primary or secondary amine to form the corresponding amide. researchgate.net The choice of coupling reagent and reaction conditions can be optimized to achieve high yields, even in aqueous media. luxembourg-bio.com

Table 1: Representative Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst System | Description |

|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | A common coupling system that activates the carboxylic acid for reaction with alcohols, often yielding high conversions. researchgate.net |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-Hydroxysuccinimide (NHS) | Forms a highly reactive O-acylisourea intermediate that readily reacts with amines to form stable amide bonds. researchgate.net |

| Amidation | 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) | A highly efficient peptide coupling reagent used for forming amide bonds, particularly in complex or sterically hindered cases. |

| Amidation | DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Shown to be effective for amide coupling in the presence of water, offering an alternative to traditional organic solvents. luxembourg-bio.com |

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction in organic chemistry. For aromatic carboxylic acids like benzoic acid derivatives, this transformation is generally challenging and requires high temperatures or specific catalytic systems. nih.gov The stability of the aromatic ring makes the cleavage of the aryl-carboxyl C-C bond difficult.

The mechanism of decarboxylation often involves the formation of an unstable intermediate. For certain carboxylic acids, particularly β-keto acids or malonic acids, decarboxylation can occur via a concerted, cyclic transition state upon heating. masterorganicchemistry.comyoutube.com However, for simple benzoic acids, this pathway is not available. masterorganicchemistry.com Radical-based mechanisms have been developed, where the benzoic acid is converted into a radical intermediate that then loses CO₂. nih.gov Recent advancements have shown that photoinduced ligand-to-metal charge transfer in copper carboxylate complexes can enable radical decarboxylation under milder conditions (e.g., 35 °C), producing aryl radicals that can be trapped. nih.gov While not specifically detailed for this compound, these general principles suggest that its decarboxylation would require harsh conditions or specialized catalytic methods.

Salt Formation and Co-Crystallization Studies

The acidic proton of the carboxylic acid group allows for salt formation with various bases. These salts often exhibit different solubility and stability profiles compared to the parent acid. Furthermore, the ability of the carboxylic acid to act as a hydrogen-bond donor makes this compound an excellent candidate for forming co-crystals.

Co-crystals are multi-component molecular crystals held together by non-covalent interactions, such as hydrogen bonds. mdpi.com The formation of co-crystals can significantly alter the physical properties of an active pharmaceutical ingredient, including its melting point, solubility, and bioavailability. Benzoic acid and its derivatives are widely used as "coformers" in the design of pharmaceutical co-crystals. mdpi.com Studies have shown that benzoic acid can co-crystallize with various molecules, often forming robust hydrogen-bonded structures between the carboxylic acid group of one molecule and a suitable hydrogen-bond acceptor on another. rsc.orgnih.govresearchgate.net The piperidine (B6355638) nitrogen and the hydroxyl group in this compound provide additional sites for hydrogen bonding, increasing the likelihood of forming complex and stable co-crystal structures.

Transformations of the Hydroxyl Group on the Piperidine Ring

The secondary hydroxyl group on the piperidine ring offers another site for chemical modification, distinct from the carboxylic acid moiety.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol of the 4-hydroxypiperidine (B117109) moiety can be oxidized to the corresponding ketone, yielding 4-(4-oxopiperidin-1-yl)benzoic acid. chemscene.com This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used to convert secondary alcohols to ketones without over-oxidation or affecting other functional groups in the molecule. leah4sci.com Stronger oxidizing agents, such as chromic acid (Jones reagent), can also be used, although care must be taken to avoid unwanted side reactions, particularly with a sensitive substrate. The resulting ketone, 4-(4-oxopiperidin-1-yl)benzoic acid, is a valuable intermediate for further functionalization. chemscene.com

Reduction: The reduction of the secondary hydroxyl group is not a direct or common transformation. Typically, reduction reactions at this position would start from the corresponding ketone. The ketone, 4-(4-oxopiperidin-1-yl)benzoic acid, can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). leah4sci.comresearchgate.net These reagents deliver a hydride ion to the carbonyl carbon, which, after an aqueous workup, results in the formation of the hydroxyl group.

Table 2: Common Reagents for Hydroxyl/Ketone Transformations

| Transformation | Reagent | Starting Material | Product |

|---|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone |

| Oxidation | Dess-Martin Periodinane | Secondary Alcohol | Ketone |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone | Secondary Alcohol |

Etherification and Esterification Reactions

The hydroxyl group on the piperidine ring can also undergo etherification or esterification to produce a variety of derivatives.

Etherification: This reaction involves the formation of an ether linkage (C-O-C) at the hydroxyl position. A common method to achieve this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This would result in a 4-alkoxypiperidine derivative. This pathway is utilized in the synthesis of related compounds, such as 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid. researchgate.net

Esterification: The secondary alcohol can be acylated to form an ester. This is typically achieved by reacting the alcohol with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. google.com This reaction is mechanistically different from the esterification of the carboxylic acid moiety. For instance, reacting this compound with acetyl chloride would lead to the esterification of the hydroxyl group, forming 1-(4-carboxyphenyl)piperidin-4-yl acetate. chemicalbook.com This selective reaction is possible under controlled conditions that favor the acylation of the alcohol over the carboxylic acid.

Stereoselective Conversions

The presence of a chiral center at the C4 position of the piperidine ring, where the hydroxyl group is attached, allows for the possibility of stereoselective reactions. While the parent compound is often utilized as a racemic mixture, conversions that differentiate between the (R) and (S) enantiomers are crucial for applications where specific stereoisomers exhibit desired activities.

Research into related N-aryl piperidine systems demonstrates that stereoselectivity can be achieved through methods like kinetic resolution. nih.govacs.org In a kinetic resolution scenario, the enantiomers of racemic this compound would react with a chiral reagent or catalyst at different rates, allowing for the separation of the unreacted, enantioenriched starting material from the diastereomeric product. nih.gov For instance, enzymatic acylation using a lipase (B570770) could selectively esterify one enantiomer over the other.

Furthermore, diastereoselective syntheses aiming for specific cis or trans relationships in substituted piperidines are well-established, often employing cyclization strategies where the stereochemical outcome is controlled by the reaction mechanism and conditions. rsc.org For this compound, derivatization of the hydroxyl group via reaction with a chiral auxiliary could lead to separable diastereomers, which could then be processed to yield the pure enantiomers of the parent compound or its derivatives.

Table 1: Representative Stereoselective Reactions and Potential Outcomes

| Reaction Type | Reagents/Catalyst | Potential Outcome | Scientific Principle |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase, Acyl Donor (e.g., Vinyl Acetate) | Separation of one enantiomer as an ester, leaving the other enantiomer as the unreacted alcohol. | Enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer at a much higher rate. |

| Asymmetric Derivatization | (R)- or (S)-Mosher's acid chloride | Formation of diastereomeric Mosher's esters. | The chiral reagent converts the enantiomers into diastereomers, which have different physical properties and can be separated by chromatography. |

| Asymmetric Catalysis | Chiral Lewis Acid, Silylating Agent | Enantioselective protection of the hydroxyl group. | The chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomeric product. |

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring is a key reactive site, functioning as a nucleophile and a base. Its reactivity is influenced by the electronic properties of the attached p-carboxyphenyl group.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. researchgate.netrsc.org These reactions typically proceed under basic conditions to neutralize the acid formed. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent. N-alkylation results in the formation of a quaternary ammonium (B1175870) salt, which imparts different solubility characteristics and can serve as an ionic liquid or phase-transfer catalyst in other systems. mdpi.com

The choice of base and solvent is critical; common conditions include using potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. researchgate.netchemicalforums.com Microwave irradiation has also been shown to accelerate these alkylation reactions. rsc.org

N-acylation converts the tertiary amine into an amide functionality upon formal cleavage of one of the N-C bonds of the ring, though direct acylation to form a quaternary acylammonium salt is the initial step. These intermediates are highly reactive. Amide bond formation involving the piperidine nitrogen is a common strategy in medicinal chemistry to link the scaffold to other molecular fragments. nih.gov

Table 2: Typical N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Base/Solvent | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ / DMF | Quaternary Ammonium Iodide Salt |

| N-Alkylation | Benzyl Bromide (BnBr) | DIPEA / CH₂Cl₂ | Quaternary Ammonium Bromide Salt |

| N-Acylation | Acetyl Chloride (AcCl) | Pyridine / CH₂Cl₂ | Quaternary Acylammonium Chloride Salt |

| Amide Coupling | Carboxylic Acid, EDCI, HOBt | DIPEA / DMF | Amide (conceptual, requires ring opening) |

Ring Opening and Rearrangement Studies

The 1-arylpiperidine ring is a robust heterocyclic system and is generally stable under typical synthetic conditions. Ring-opening and rearrangement reactions are not commonly reported for this class of compounds and would require specific structural features or harsh reaction conditions.

Mechanistic studies on related complex piperidine derivatives, such as fentanyl, under collision-induced dissociation in mass spectrometry have shown fragmentation pathways that involve ring opening. researchgate.net In these high-energy processes, the piperidine nitrogen's lone pair can facilitate the cleavage of a C-C bond within the ring by displacing a suitable leaving group, leading to the formation of an acyclic iminium ion. researchgate.net While not a standard synthetic transformation, this illustrates a potential pathway for ring cleavage initiated by the nitrogen atom.

The synthesis of N-aryl piperidines can sometimes involve rearrangement steps, but post-synthetic rearrangement of the stable this compound scaffold itself is energetically unfavorable without specific activation.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is dictated by the combined electronic effects of the para-substituted piperidinyl and carboxyl groups.

The piperidin-1-yl group, as a dialkylamino substituent, is a powerful activating group that donates electron density to the aromatic ring through resonance. libretexts.orgbyjus.com It strongly directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Since the para position is already occupied, it directs substitution to the positions ortho to itself (C3 and C5). Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position (also C3 and C5). quora.com

When these directing effects are combined, the powerful activating character of the amino group dominates the regioselectivity. msu.edulkouniv.ac.in Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at the 3- and 5-positions, ortho to the highly activating piperidinyl group. msu.edu

Nucleophilic aromatic substitution (SNAr) on the benzoic acid ring of this compound is generally not feasible. The ring is electron-rich due to the activating piperidinyl group, which disfavors attack by nucleophiles. SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups, and a suitable leaving group, neither of which are characteristic of this molecule. However, related aminobenzoic acids can be converted into diazonium salts, which are highly versatile intermediates for introducing a wide range of nucleophiles onto an aromatic ring via Sandmeyer or related reactions. scirp.org

Table 3: Predicted Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Position of Substitution | Predicted Major Product |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | 3- and 5- positions | 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzoic acid |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 3- and 5- positions | 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid |

| Electrophilic Sulfonation | Fuming H₂SO₄ | 3- and 5- positions | 4-(4-Hydroxypiperidin-1-yl)-3-sulfobenzoic acid |

| Nucleophilic Substitution | NaCN, CuCN | Not favorable under standard SNAr conditions | No Reaction (unless via diazonium salt) |

Kinetic and Thermodynamic Aspects of Key Transformations

The rates and equilibria of reactions involving this compound are governed by established thermodynamic and kinetic principles.

For N-alkylation , the reaction typically follows an SN2 mechanism, where the rate is dependent on the concentration of both the piperidine and the alkyl halide. The reaction rate is sensitive to steric hindrance at the nitrogen atom and on the electrophile.

In electrophilic aromatic substitution , the key rate-determining step is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The strong electron-donating piperidinyl group significantly stabilizes the positive charge in the ortho and para transition states through resonance, thereby lowering the activation energy and dramatically increasing the reaction rate compared to benzene (B151609) itself. youtube.com The reaction is thermodynamically driven by the re-aromatization of the ring in the final deprotonation step, which is fast and highly exergonic. masterorganicchemistry.com

Kinetic studies on related N-arylation reactions have shown the process to be first order in both the catalyst and the aryl halide, with the oxidative addition of the aryl halide to the catalyst being the turnover-limiting step. researchgate.net While specific thermodynamic values (ΔH, ΔS, ΔG) for reactions of this compound are not widely published, the transformations are generally designed to be thermodynamically favorable, leading to high yields of the desired products under optimized conditions.

Table 4: Summary of Kinetic and Thermodynamic Characteristics

| Transformation | Rate-Determining Step | Influence of Substituents | Thermodynamic Driving Force |

|---|---|---|---|

| N-Alkylation | Nucleophilic attack of nitrogen on the alkyl halide (SN2). | Steric hindrance around the nitrogen and electrophile can slow the reaction. | Formation of a stable C-N bond. |

| Electrophilic Aromatic Substitution | Formation of the arenium ion (sigma complex). masterorganicchemistry.com | The piperidinyl group strongly activates the ring and lowers the activation energy. youtube.com | Re-establishment of aromaticity in the final product. masterorganicchemistry.com |

| N-Acylation | Nucleophilic attack of nitrogen on the acylating agent. | The basicity and nucleophilicity of the nitrogen atom drive the reaction. | Formation of a highly stable product (if rearrangement/hydrolysis occurs) or a reactive quaternary intermediate. |

Derivatization Strategies and Synthesis of Analogues of 4 4 Hydroxypiperidin 1 Yl Benzoic Acid

Synthesis of Ester and Amide Derivatives